

Technical Guide: Physical Properties of (Trimethylsilyl)methyl lithium Solution

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Compound of Interest

Compound Name: (Trimethylsilyl)methyl lithium

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the physical and chemical properties of **(trimethylsilyl)methyl lithium** $[(\text{CH}_3)_3\text{SiCH}_2\text{Li}]$, a versatile organolithium reagent. It includes tabulated physical data, detailed experimental protocols for the characterization of air-sensitive reagents, and graphical representations of its synthesis, structure, and key reaction pathways. This guide is intended to serve as a core resource for professionals utilizing this reagent in chemical synthesis and development.

General and Physical Properties

(Trimethylsilyl)methyl lithium, often abbreviated as TMSCH_2Li , is a commercially available organometallic reagent widely used for its nucleophilic and basic properties. It is typically supplied as a solution in hydrocarbon solvents like pentane or hexanes. Due to the highly polar nature of the carbon-lithium bond, it is extremely reactive and sensitive to both air and moisture, necessitating handling under an inert atmosphere.^{[1][2]}

Quantitative Physical Data

The following table summarizes the key physical properties of **(trimethylsilyl)methyl lithium** and its common solutions. Data is compiled from technical data sheets and chemical literature.

Property	Value	Solvent/Conditions	Source(s)
Molecular Formula	C ₄ H ₁₁ LiSi	-	[3][4]
Molecular Weight	94.16 g/mol	-	[3][5]
Appearance	White or colorless solid (neat)	Neat	[5]
Clear, colorless to light yellow liquid	In solution	[6]	
Density	0.65 g/mL	1.0 M in Pentane, 25 °C	[3][7]
0.937 g/cm ³	Solid, standard state	[5]	
Boiling Point	35-36 °C	1.0 M in Pentane	[3][7]
Melting Point	112-117 °C (decomposes)	Neat solid	[4]
Flash Point	-49 °C (-57 °F)	1.0 M in Pentane	[3][4][7]
Storage Temperature	2-8 °C	-	[3][4][7]
Solubility	Readily soluble	Hexanes	[8]
Soluble	Ethereal solvents (e.g., THF, Diethyl ether)	[6]	
Highly soluble	Nonpolar organic solvents	[5]	
Viscosity	Data not available in literature	-	-
Thermal Stability	Stable for several hours at room temp.	In Hexane or Benzene (slow decomposition observed)	[8]

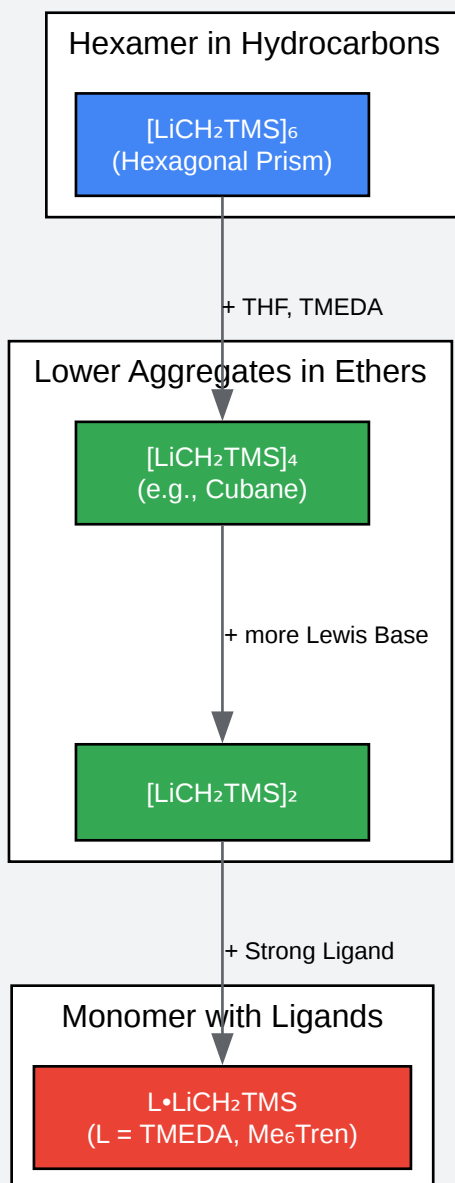
Structure and Spectroscopic Properties

The reactivity and physical properties of **(trimethylsilyl)methyl lithium** are directly related to its structure, which is heavily influenced by the solvent and the presence of coordinating ligands.

Aggregation State

In non-coordinating hydrocarbon solvents, **(trimethylsilyl)methyl lithium** exists predominantly as a hexameric aggregate, $[\text{LiCH}_2\text{Si}(\text{CH}_3)_3]_6$.^{[5][9]} This hexameric cluster has a hexagonal prismatic structure. The presence of Lewis bases, such as tetrahydrofuran (THF) or tetramethylethylenediamine (TMEDA), can break down these large aggregates into smaller, more reactive species like tetramers or dimers.^[5] The addition of specifically designed multidentate amine ligands can even lead to the isolation of monomeric complexes.^[9]

Aggregation States of (Trimethylsilyl)methyl lithium



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Caption: Aggregation states of **(trimethylsilyl)methyl lithium** in various solvent systems.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a primary tool for characterizing organolithium species. The chemical shifts are highly sensitive to the aggregation state and coordination environment of the lithium atom.

Table 2.2.1: Representative NMR Data

Nucleus	Compound / Solvent	Chemical Shift (ppm)	Assignment	Source
^1H	$[\text{Li}(\text{CH}_2\text{SiMe}_3)(\text{Me}_6\text{Tren})] / \text{C}_6\text{D}_6$	-1.61 (s, 2H)	Li-CH ₂ -Si	[8]
0.51 (s, 9H)	$\text{Si}(\text{CH}_3)_3$	[8]		
$^{13}\text{C}\{^1\text{H}\}$	$[\text{Li}(\text{CH}_2\text{SiMe}_3)(\text{Me}_6\text{Tren})] / \text{C}_6\text{D}_6$	-4.8	Li-CH ₂ -Si	[10]
7.1	$\text{Si}(\text{CH}_3)_3$	[10]		
^7Li	$[\text{Li}(\text{CH}_2\text{SiMe}_3)(\text{Me}_6\text{Tren})] / \text{C}_6\text{D}_6$	2.10	Li	[10]

Vibrational Spectroscopy (FTIR & Raman)

Specific FTIR and Raman spectra for **(trimethylsilyl)methyl lithium** solutions are not widely available in the public literature. However, analysis can be performed, and characteristic peaks would be expected for the following vibrational modes:

- C-H stretching: In the 2850-3000 cm^{-1} region for the methyl groups.
- C-H bending: Around 1450 cm^{-1} and 1375 cm^{-1} for the methyl groups.
- Si-C stretching: Multiple strong bands are expected in the 600-800 cm^{-1} region.
- Si-CH₃ rocking: A characteristic strong peak is typically observed around 840-860 cm^{-1} .

- C-Li stretching: This mode is expected at low frequencies (typically below 500 cm^{-1}) and may be difficult to observe with standard FTIR, but potentially accessible via Raman spectroscopy.

Experimental Protocols

Due to the air- and moisture-sensitive nature of **(trimethylsilyl)methyl lithium**, all manipulations and measurements must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using specialized glassware and techniques.^[2]

Determination of Concentration (Titration)

The accurate concentration of organolithium solutions is critical for stoichiometric control in reactions. The Gilman double-titration method is a reliable procedure.

Protocol: Gilman Double Titration

- Apparatus Setup: Use oven-dried or flame-dried glassware assembled under a positive pressure of inert gas. This includes a titration flask with a magnetic stir bar, syringes, and needles.
- Total Base Titration: a. Withdraw a precise aliquot (e.g., 1.00 mL) of the **(trimethylsilyl)methyl lithium** solution via syringe and cautiously add it to a flask containing 10-20 mL of distilled water. b. Add 1-2 drops of a suitable indicator (e.g., phenolphthalein). c. Titrate with a standardized solution of hydrochloric acid (e.g., 0.100 M HCl) until the endpoint is reached. This value represents the Total Base (RLi + any LiOH/Li₂O impurities).^[11]
- Residual Base Titration: a. To a separate flask containing 1,2-dibromoethane (approx. 0.5 mL) in 10 mL of dry diethyl ether, add a second, identical aliquot (1.00 mL) of the organolithium solution. The RLi reacts to form non-basic products. b. After stirring for 5 minutes, add 10 mL of water and 1-2 drops of indicator. c. Titrate with the same standardized HCl solution. This value represents the Residual Base (LiOH/Li₂O impurities).^[11]
- Calculation: The concentration of the active **(trimethylsilyl)methyl lithium** is calculated as:
Molarity (RLi) = [Volume HCl (Total) - Volume HCl (Residual)] × Molarity HCl / Volume RLi Aliquot

NMR Sample Preparation

Protocol: Preparation of an Air-Sensitive NMR Sample

- Glassware: Use a J. Young NMR tube or a standard NMR tube that can be sealed with a rubber septum. The tube must be oven-dried and cooled under an inert atmosphere.[\[12\]](#)[\[13\]](#)
- Sample Transfer (in a Glovebox): a. Inside an inert atmosphere glovebox, dissolve a small amount of the compound to be analyzed (if solid) or directly measure a volume of the solution. b. Add the required volume of deuterated solvent (previously dried over molecular sieves or degassed). c. Transfer the solution into the NMR tube, cap it securely, and seal with paraffin film for transport to the spectrometer.
- Sample Transfer (on a Schlenk Line): a. Place a standard, oven-dried NMR tube inside a larger Schlenk tube (an "NMR preparation tube") and cycle it under vacuum/inert gas at least three times.[\[12\]](#) b. In a separate Schlenk flask, prepare the sample by dissolving the analyte in degassed, deuterated solvent. c. Using a syringe, transfer ~0.7 mL of the sample solution into the NMR tube while maintaining a positive flow of inert gas.[\[12\]](#) d. Seal the NMR tube with a septum or cap under the inert gas flow.

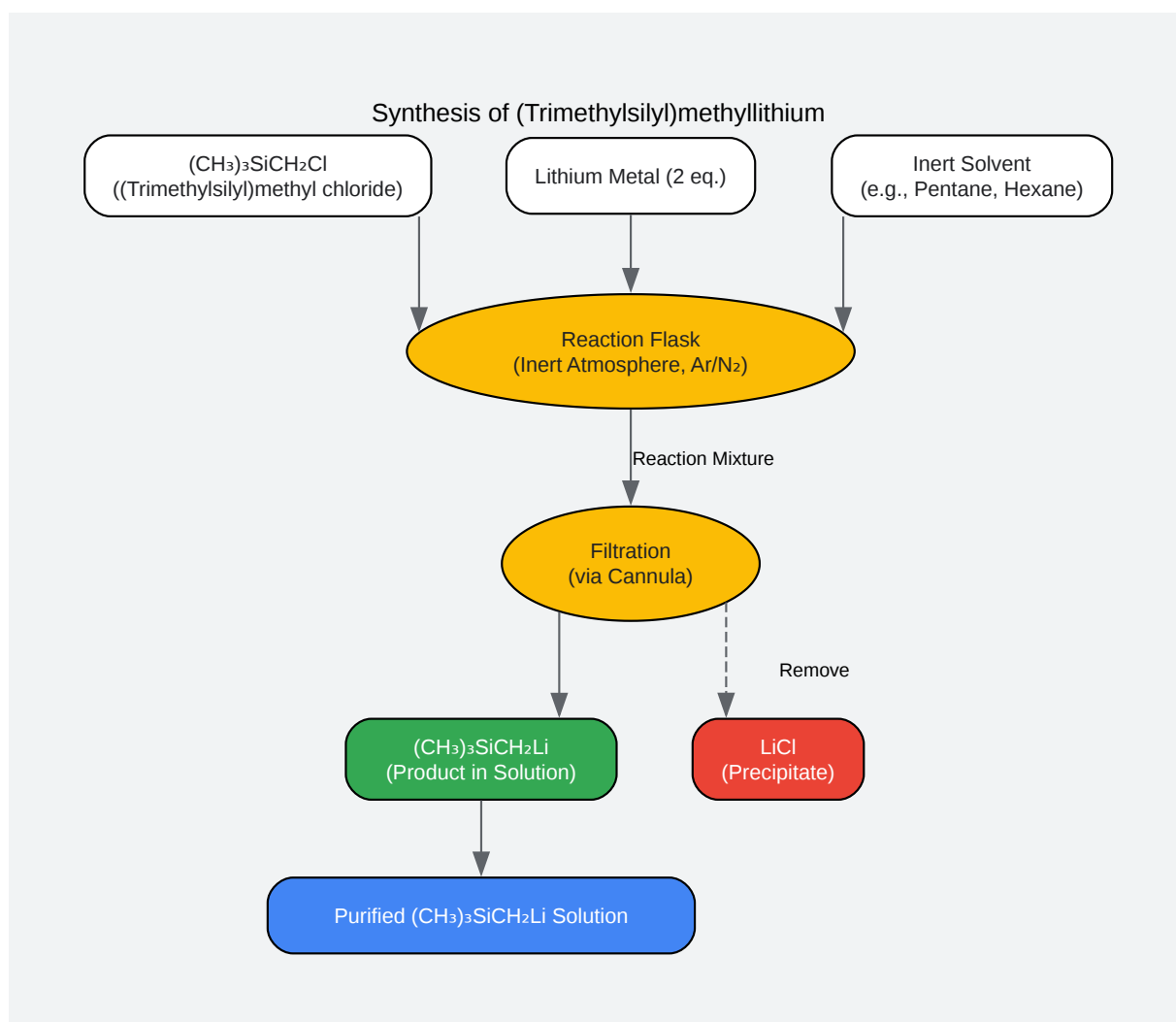
General Protocol for Density Measurement

- Environment: Perform all steps in an inert atmosphere glovebox.
- Equipment: Use a calibrated positive displacement pipette or a gas-tight syringe, and an analytical balance.
- Procedure: a. Tare a small, sealed vial on the analytical balance. b. Carefully transfer a precise volume (e.g., 500 μL) of the **(trimethylsilyl)methyl lithium** solution into the tared vial.[\[14\]](#) c. Seal the vial immediately to prevent evaporation. d. Measure the mass of the solution and vial. e. Calculate the density by dividing the net mass of the solution by the volume transferred.

Synthesis and Reaction Pathways

Synthesis Workflow

(Trimethylsilyl)methyl lithium is typically prepared by the reaction of (trimethylsilyl)methyl chloride with lithium metal in an inert hydrocarbon solvent.[6] More recently, methods using highly activated lithium dendrites have been developed to improve reactivity and yield.[15]

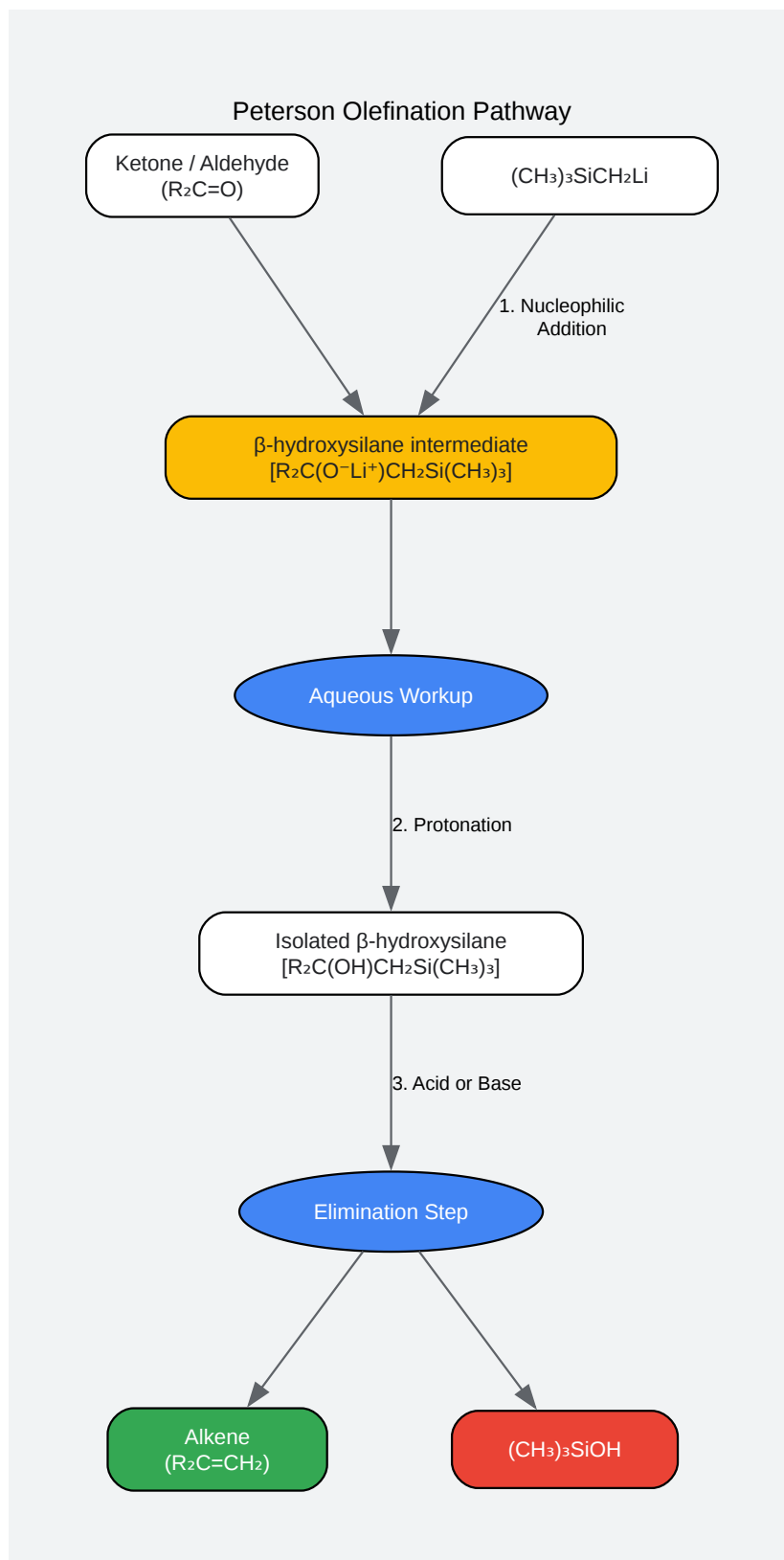


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Caption: General workflow for the synthesis of **(trimethylsilyl)methyl lithium** solution.

Key Reaction: Peterson Olefination

A primary application of **(trimethylsilyl)methyl lithium** is in the Peterson olefination, a reaction that converts aldehydes or ketones into alkenes. It serves as a silicon-based alternative to the Wittig reaction. The reaction proceeds through a β -hydroxysilane intermediate, which can be eliminated under acidic or basic conditions to yield the alkene.



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Caption: Reaction pathway of the Peterson Olefination using **(trimethylsilyl)methyl lithium**.

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